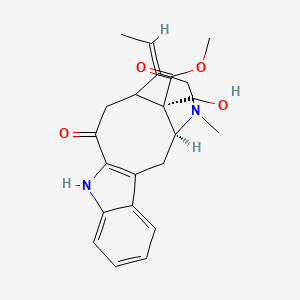

Gelsempervine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16?,19-,22+/m0/s1 |

InChI Key |

CZRUSFCSECMUDS-RAPZKCFDSA-N |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)CC1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Gelsempervine A: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Gelsempervine A, a minor alkaloid from the plant genus Gelsemium. This document details the pioneering work that led to its identification, outlining the experimental protocols and quantitative data from the foundational research that first brought this compound to light.

Discovery and Source

This compound was first isolated from the roots of Gelsemium sempervirens Ait., a plant known for producing a variety of complex indole (B1671886) alkaloids. The initial discovery was part of a broader investigation into the minor alkaloidal constituents of this plant species, following the removal of the more abundant alkaloids, gelsemine (B155926) and sempervirine. The foundational work in this area was published in the mid-20th century, with significant contributions from researchers Schwarz and Marion in 1953 who detailed the separation of several minor alkaloids.

Isolation Methodology

The isolation of this compound is a multi-step process involving classical phytochemical techniques. The general workflow begins with the extraction of the crude alkaloids from the plant material, followed by a series of separation and purification steps.

Experimental Protocol

The following protocol is based on the methodologies described in the early phytochemical investigations of Gelsemium sempervirens.

1. Plant Material and Extraction:

-

Dried and milled roots of Gelsemium sempervirens are subjected to exhaustive extraction with a suitable solvent, typically ethanol (B145695) or methanol, to obtain a crude extract.

2. Acid-Base Extraction for Crude Alkaloid Mixture:

-

The crude extract is acidified with a dilute acid (e.g., hydrochloric acid) and filtered to remove non-alkaloidal material.

-

The acidic aqueous solution is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to precipitate the crude alkaloid mixture.

-

The precipitate is collected, dried, and weighed to determine the total alkaloid yield.

3. Removal of Major Alkaloids:

-

The crude alkaloid mixture is treated with a solvent in which the major alkaloids, gelsemine and sempervirine, are sparingly soluble, allowing for their initial separation by filtration.

4. Separation of Minor Alkaloids:

-

The mother liquor, enriched with minor alkaloids, is concentrated.

-

Early methods employed fractional crystallization of salts (e.g., perchlorates) to separate the remaining alkaloids.

-

Modern approaches would typically involve chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.

5. Characterization:

-

The purified this compound is characterized by determining its physical and spectral properties.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation and characterization of this compound and related compounds as reported in early studies. It is important to note that yields of minor alkaloids are typically low.

| Parameter | Value |

| Starting Material | |

| Plant Source | Gelsemium sempervirens Ait. (roots) |

| Extraction & Isolation | |

| Crude Alkaloid Yield | Variable, dependent on plant batch |

| Physical Properties | |

| Melting Point | Specific to the isolated alkaloid |

| Optical Rotation | Specific to the isolated alkaloid |

| Spectroscopic Data | |

| Ultraviolet (UV) λmax | Characteristic of the chromophore |

| Infrared (IR) νmax | Indicates functional groups |

| Mass Spectrometry (MS) m/z | Provides molecular weight and fragmentation |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information |

Note: Specific numerical values for this compound from the initial discovery are often embedded in narrative descriptions in older literature and may not be presented in a standardized format.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of classical chemical degradation methods and modern spectroscopic techniques.

Methodologies for Structure Determination

-

Elemental Analysis: To determine the empirical formula.

-

UV-Visible Spectroscopy: To identify the chromophoric system within the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls, hydroxyls, and amines.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, offering clues to the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound from its natural source.

This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed account of the initial discovery and isolation of this compound. The methodologies outlined here, while rooted in historical techniques, form the basis for modern approaches to the isolation of novel bioactive compounds from natural sources.

Natural Sources of Gelsempervine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Gelsempervine A, a potent alkaloid with significant biological activity. It details the primary plant sources, quantitative data on its occurrence, comprehensive experimental protocols for its isolation and purification, and visual representations of its isolation workflow and a key signaling pathway it modulates.

Primary Natural Source

This compound is a monoterpenoid indole (B1671886) alkaloid predominantly found in plants of the genus Gelsemium. The most significant and widely studied source of this compound is Gelsemium elegans, a flowering plant native to East and Southeast Asia. While other Gelsemium species may contain related alkaloids, G. elegans is the primary species from which this compound has been consistently isolated. The entire plant contains a complex mixture of alkaloids, with this compound being one of the constituents.

Quantitative Data

The concentration of this compound within Gelsemium elegans can vary based on geographical location, season of collection, and the specific plant part analyzed. The following table summarizes the available quantitative data on the yield of this compound from its natural source.

| Plant Source | Plant Part | Extraction Method | Reported Yield (% w/w) | Reference |

| Gelsemium elegans | Whole Plant | 95% Ethanol (B145695) Extraction, Acid-Base Partition, Column Chromatography | 0.0011% |

Note: Data on the differential concentration of this compound in specific plant parts (e.g., roots, leaves, stems) is limited in currently available literature.

Experimental Protocols

The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a representative protocol synthesized from published methods.

Extraction and Preliminary Separation

-

Maceration and Extraction:

-

Air-dried and powdered plant material of Gelsemium elegans is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

-

The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) using a base such as ammonium (B1175870) hydroxide.

-

The alkaline solution is then extracted successively with an organic solvent like chloroform (B151607) or dichloromethane.

-

The combined organic layers contain the crude alkaloid fraction, which is then dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the methanol concentration).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized under UV light or with Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are pooled, concentrated, and further purified using preparative HPLC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water, or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. The elution can be isocratic or gradient.

-

Detection: UV detection is typically used, with the wavelength set to the absorption maximum of this compound.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

-

Structure Elucidation:

-

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).

-

Visualizations

The following diagrams illustrate the isolation workflow for this compound and a key biological pathway it influences.

Caption: General workflow for the isolation of this compound.

Caption: this compound induced apoptosis via the Bcl-2 pathway.

The Elusive Pharmacological Profile of Gelsempervine A: A Technical Overview of Related Gelsemium Alkaloids

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific pharmacological profile of Gelsempervine A. While this indole (B1671886) alkaloid has been isolated from plants of the Gelsemium genus, detailed quantitative data on its receptor binding affinities, functional activities, and specific signaling pathways remain largely uncharacterized. In contrast, its structural analog, Gelsemine (B155926) , also a major alkaloid from the same plant, has been the subject of more extensive investigation. This technical guide, therefore, provides an in-depth overview of the known pharmacology of Gelsemine and other related Gelsemium alkaloids as a surrogate, highlighting the molecular targets and potential therapeutic effects that may offer insights into the anticipated activities of this compound.

Molecular Targets of Gelsemium Alkaloids

Current research indicates that the primary molecular targets for the psychoactive effects of Gelsemium alkaloids, particularly Gelsemine, are inhibitory neurotransmitter receptors in the central nervous system (CNS). Specifically, these compounds have been shown to modulate the function of glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]

Glycine Receptors (GlyRs)

Gelsemine has been identified as an orthosteric agonist of glycine receptors.[3] This interaction is believed to be a key mechanism underlying the analgesic properties of the alkaloid.[3] Studies have shown that Gelsemine can potentiate glycine-induced currents and directly activate these receptors.[1] The binding of Gelsemine to GlyRs is thought to occur at the same site as the antagonist strychnine.[3]

GABA-A Receptors (GABA-ARs)

The interaction of Gelsemine with GABA-A receptors is more complex, with evidence suggesting it acts as a negative allosteric modulator.[2][4] This means that while it binds to a site on the receptor distinct from the GABA binding site, its presence reduces the ability of GABA to open the chloride channel. This inhibitory effect on GABA-A receptors may contribute to the toxic profile of Gelsemium alkaloids.[2][4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Gelsemine and Gelsevirine with their identified molecular targets. It is critical to reiterate that no such data has been found for this compound.

| Alkaloid | Receptor Target | Assay Type | Measured Effect | Value (µM) | Reference |

| Gelsemine | Glycine Receptor (α1) | Electrophysiology | IC50 (Inhibition) | 42 | [1] |

| Gelsemine | GABA-A Receptor | Electrophysiology | IC50 (Inhibition) | 55-75 | [1] |

| Gelsevirine | Glycine Receptor (α1) | Electrophysiology | IC50 (Inhibition) | 40.6 ± 8.2 | [1] |

Signaling Pathways

The proposed signaling pathway for the analgesic effects of Gelsemine involves the activation of glycine receptors, leading to the downstream synthesis of the neurosteroid allopregnanolone (B1667786), which in turn potentiates GABA-A receptor function, contributing to pain relief.[3]

In Vivo Effects

The primary in vivo effects attributed to Gelsemium alkaloids are analgesia and anxiolysis.[5][6] These effects have been demonstrated in various animal models of pain and anxiety.[6][7] However, it is important to note the narrow therapeutic window of these compounds, with toxic effects such as convulsions and respiratory depression occurring at higher doses.[5]

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines general methodologies commonly employed in the pharmacological characterization of natural products like Gelsemium alkaloids.

Receptor Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. This typically involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand of known affinity, in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured to calculate its binding affinity (Ki).

Functional Assays (Electrophysiology)

Two-electrode voltage-clamp or patch-clamp electrophysiology on oocytes or cultured neurons expressing the receptor of interest is a standard method to assess the functional activity of a compound.[1] For ligand-gated ion channels like GlyRs and GABA-ARs, this technique allows for the measurement of ion currents elicited by the application of the natural ligand in the presence and absence of the test compound, thereby determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Conclusion and Future Directions

The pharmacological profile of this compound remains an unexplored area of research. Based on the activity of its close structural analogs, it is plausible that this compound may also interact with inhibitory neurotransmitter receptors in the CNS, potentially exhibiting analgesic and anxiolytic properties. However, without direct experimental evidence, this remains speculative.

Future research should prioritize the systematic evaluation of this compound's pharmacological profile. This would involve:

-

Receptor Screening: A broad panel of receptor binding assays to identify primary molecular targets.

-

Functional Characterization: In-depth electrophysiological and second messenger studies to elucidate the nature of its interaction with identified targets.

-

In Vivo Studies: Comprehensive animal model testing to determine its efficacy and therapeutic window for potential analgesic and anxiolytic effects.

A thorough understanding of the pharmacology of this compound is essential to unlock its potential therapeutic value and to fully comprehend the complex bioactivity of the Gelsemium genus.

References

- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Gelsempervine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. These plants have a long history in traditional medicine, and their complex chemical constituents, including this compound, are of significant interest to researchers for their potential pharmacological activities. The structural elucidation of such intricate natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed NMR and MS data, experimental protocols, and a workflow for its structural analysis.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS data provides the precise molecular weight, which is fundamental for confirming its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| ESI+ | 383.1958 [M+H]⁺ | C₂₂H₂₆N₂O₄ |

HR-ESI-MS data provides the exact mass of the protonated molecule, allowing for the unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments provide information about the chemical environment of individual atoms and their connectivity. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 9 | 7.69 | d | 7.7 |

| 12 | 7.37 | d | 7.7 |

| 11 | 7.31 | d | 7.7 |

| 10 | 7.17 | ddd | 8.2, 6.4, 1.7 |

| Nₐ-H | 9.26 | br s | - |

| Other protons | Assignments require 2D NMR |

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Coupling constants (J) are given in Hertz (Hz). d = doublet, ddd = doublet of doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 133.9 |

| 3 | 57.7 |

| 5 | 54.2 |

| 6 | 30.5 |

| 7 | 112.1 |

| 8 | 128.1 |

| 9 | 117.0 |

| 10 | 120.3 |

| 11 | 120.5 |

| 12 | 126.0 |

| 13 | 135.9 |

| 14 | 41.0 |

| 15 | 57.1 |

| 16 | 64.7 |

| 17 | - |

| 18 | 12.8 |

| 19 | 133.8 |

| 20 | 20.3 |

| 21 | - |

| Nₐ-CH₃ | - |

| OCH₃ | - |

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δ 77.16 ppm). Some assignments require further 2D NMR analysis for confirmation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized protocols for the NMR and MS analysis of indole alkaloids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 200-240 ppm and a longer relaxation delay are used, often with proton decoupling to simplify the spectrum.

-

2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish connectivity.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of relative stereochemistry.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

-

HR-ESI-MS Data Acquisition: The sample solution is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode over a relevant mass range (e.g., m/z 100-1000). The high mass accuracy of the instrument allows for the determination of the elemental composition of the molecular ion.

-

Tandem MS (MS/MS) Data Acquisition: To obtain structural information, tandem mass spectrometry is performed. The protonated molecular ion of this compound ([M+H]⁺ at m/z 383.1958) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable clues about the molecule's substructures.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like this compound follows a logical workflow that integrates data from various spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR techniques, is essential for its unambiguous structural characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this and related indole alkaloids. The detailed understanding of its chemical structure is the foundation for further investigations into its biosynthesis, pharmacological properties, and potential therapeutic applications.

An In-depth Technical Guide on the Chemical Properties of Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. As a member of the sarpagine-type alkaloid family, it possesses a complex chemical structure that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known chemical properties of this compound, presenting quantitative data, experimental methodologies, and structural information relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. To date, comprehensive experimental data for properties such as melting point, pKa, and solubility are not widely available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][2] |

| Molecular Weight | 382.5 g/mol | [2][3] |

| Exact Mass | 382.189259 g/mol | [4][5] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| pKa | Not reported | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of natural products. The following sections detail the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy has been instrumental in determining the structure of this compound. The reported chemical shifts provide insights into the proton environment within the molecule.

¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.26 | br s | - | Na-H |

| 7.69 | d | 7.7 | H-9 |

| 7.37 | d | 7.7 | H-12 |

| 7.31 | d | 7.7 | H-11 |

| 7.17 | ddd | 8.2, 6.4, 1.7 | H-10 |

Note: Further assignments for the remaining protons were not available in the cited literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been used to determine the exact mass and elemental composition of this compound.

Mass Spectrometry Data

| Ion | m/z | Source |

| [M+H]⁺ | 383.1958 | [5] |

| [M+H]⁺ | 383.1978 | [4] |

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not detailed in the currently available literature. However, general IR spectra of Gelsemium alkaloid extracts have been reported, which can provide an indication of the functional groups present.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully described in the readily available literature. However, general methodologies for the analysis of Gelsemium alkaloids can be adapted.

NMR Spectroscopy Protocol (General for Gelsemium Alkaloids)

A general protocol for obtaining NMR spectra of Gelsemium alkaloids is as follows:

-

Sample Preparation: Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in complete structural assignment.

The workflow for NMR analysis can be visualized as follows:

Mass Spectrometry Protocol (General for Gelsemium Alkaloids)

A typical protocol for the mass spectrometric analysis of Gelsemium alkaloids involves:

-

Sample Introduction: Introduce the sample, often dissolved in a suitable solvent, into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization: Generate ions in the gas phase. Positive ion mode is commonly used for alkaloids.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

-

Detection: Detect the ions to generate a mass spectrum.

-

Tandem MS (MS/MS): For structural information, select a precursor ion and subject it to fragmentation to obtain a product ion spectrum.

The logical flow for mass spectrometry analysis is depicted below:

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly affected by this compound. While research into the biological activities of various Gelsemium alkaloids is ongoing, the specific mechanisms of action for this compound have not been elucidated. Network pharmacology studies on Gelsemium alkaloids suggest potential involvement in pathways such as the calcium signaling pathway and MAPK signaling pathway, though these are not specific to this compound.[2]

Conclusion

This compound is a structurally interesting natural product for which foundational chemical data is still being established. This guide has compiled the currently available quantitative and qualitative data on its chemical properties. Further research is required to fully characterize its physicochemical properties, obtain complete spectroscopic assignments, and elucidate its biological activities and associated signaling pathways. The experimental frameworks provided herein offer a starting point for researchers aiming to contribute to the body of knowledge on this intriguing alkaloid.

References

- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16-Epivoacarpine | CAS:114027-38-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Synthesis of Sarpagine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sarpagine (B1680780) alkaloids, a prominent class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists for decades due to their complex molecular architectures and significant biological activities. Their intricate, cage-like structures, often featuring a characteristic azabicyclo[3.3.1]nonane core, present formidable challenges and opportunities in the field of total synthesis. This technical guide provides an in-depth analysis of the key strategies and methodologies developed for the total synthesis of these valuable natural products, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.

Core Synthetic Strategies and Quantitative Comparison

The total synthesis of sarpagine alkaloids has been approached through several elegant and efficient strategies. The following tables summarize the quantitative data for the synthesis of key sarpagine alkaloids, allowing for a clear comparison of different routes.

| Alkaloid | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| (+)-Vellosimine | Asymmetric Pictet-Spengler/Intramolecular Pd-coupling | D-(+)-Tryptophan methyl ester | 7 | 27 | >98 | [1] |

| (-)-Normacusine B | Photocatalytic Radical Cascade/Intramolecular Amide-Alkene Coupling | Commercially available materials | Not specified | Not specified | Not specified | [2] |

| Talpinine | Asymmetric Pictet-Spengler/Oxyanion-Cope Rearrangement | D-(+)-Tryptophan | 13 | 10 | >98 | [3] |

| Talcarpine (B1249662) | Asymmetric Pictet-Spengler/Oxyanion-Cope Rearrangement | D-(+)-Tryptophan | 13 | 9.5 | >98 | [3] |

| (+)-Geissoschizine | Biomimetic/Vinylogous Mannich Reaction/Intramolecular Michael Addition | D-Tryptophan | Not specified | Not specified | Not specified | [4] |

| (+)-N-Methylvellosimine | Biomimetic/Intramolecular Mannich Reaction | D-Tryptophan | Not specified | Not specified | Not specified | [4] |

Key Synthetic Transformations: Detailed Methodologies

The successful construction of the complex sarpagine core relies on a series of powerful and often stereoselective chemical transformations. Below are detailed protocols for some of the most critical reactions cited in the synthesis of sarpagine alkaloids.

Asymmetric Pictet-Spengler Reaction

This reaction is a cornerstone in the enantioselective synthesis of many sarpagine alkaloids, establishing the crucial stereochemistry of the tetracyclic core.

Synthesis of Tetracyclic Ketone Intermediate via a One-Pot Pictet-Spengler/Dieckmann Protocol:

-

Step 1: Pictet-Spengler Reaction. To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), the desired aldehyde (1.1 equiv) is added. The reaction mixture is stirred at room temperature for the specified time. The reaction is then cooled, and a dehydrating agent (e.g., trifluoroacetic anhydride) is added dropwise. The reaction is stirred until completion, as monitored by TLC.

-

Step 2: Dieckmann Cyclization. The crude product from the Pictet-Spengler reaction is dissolved in toluene. To this solution, a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for several hours.

-

Step 3: Decarboxylation. After cooling, the reaction is quenched with an acid (e.g., acetic acid), followed by the addition of hydrochloric acid. The mixture is then heated to reflux to effect decarboxylation, yielding the tetracyclic ketone. The product is then purified by column chromatography.

Oxyanion-Cope Rearrangement

This powerful rearrangement is utilized to construct the intricate ring systems and set key stereocenters within the sarpagine framework with high diastereoselectivity.

General Procedure for Diastereocontrolled Oxyanion-Cope Rearrangement:

To a solution of the requisite vinyl alcohol (1.0 equiv) in a dry, aprotic solvent such as THF, a strong base (e.g., potassium hydride) is added at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for a specified period to facilitate the[5][5]-sigmatropic rearrangement. The reaction is then quenched with a proton source (e.g., saturated aqueous NH4Cl). The rearranged aldehyde product is extracted with an organic solvent and purified by flash chromatography. A diastereoselectivity of >30:1 has been reported for this key transformation.[3]

Biomimetic Intramolecular Mannich Reaction

Inspired by the proposed biosynthetic pathway, this reaction provides a powerful means to close a key ring in the sarpagine core.

Procedure for the Biomimetic Intramolecular Mannich Cyclization to form (+)-N(a)-methylvellosimine:

An advanced intermediate, a silyl (B83357) enol ether, is dissolved in a suitable solvent like methylene (B1212753) chloride. The solution is cooled, and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), is added.[4] This induces ionization to form an intermediate iminium ion, which then undergoes a biomimetically inspired intramolecular Mannich reaction to yield the cyclized product, (+)-N(a)-methylvellosimine.[4] The reaction is typically monitored by TLC and, upon completion, quenched and worked up to isolate the desired alkaloid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for constructing the sarpagine alkaloid core.

Caption: Key strategies for the synthesis of the sarpagine alkaloid core.

Caption: Experimental workflow for the Asymmetric Pictet-Spengler/Dieckmann cyclization sequence.

This guide provides a foundational understanding of the total synthesis of sarpagine alkaloids, highlighting the key strategic considerations and experimental realities. For drug development professionals, the outlined synthetic routes offer pathways to access these biologically active molecules and their analogues for further investigation. The continued innovation in synthetic methodology promises to unlock even more efficient and versatile approaches to this fascinating class of natural products.

References

- 1. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomimetic entry to the sarpagan family of indole alkaloids: total synthesis of +-geissoschizine and +-N-methylvellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Activity of Gelsemium Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium alkaloids, a diverse group of monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, have a long history of use in traditional medicine.[1][2] Modern scientific investigation has revealed a wide spectrum of biological activities, ranging from therapeutic effects like analgesia, anxiolysis, and anti-inflammatory action to significant toxicity.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key Gelsemium alkaloids, with a focus on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation. The complex interplay of these alkaloids with various molecular targets, particularly within the central nervous system, presents both challenges and opportunities for drug discovery and development.

Introduction

The genus Gelsemium encompasses highly poisonous plants that have been utilized in folk medicine for centuries.[6] The primary bioactive constituents responsible for both the medicinal and toxic properties of these plants are a rich array of over 100 distinct alkaloids.[1][7] These are structurally classified into several types, including gelsedine, gelsemine (B155926), koumine (B8086292), humantenine, yohimbane, and sarpagine-type alkaloids.[4][7] While some alkaloids, like gelsemine and koumine, are recognized for their potential therapeutic applications, others, such as gelsenicine (humantenine), are known for their high toxicity.[1][6] Understanding the specific biological activities and underlying molecular mechanisms of these compounds is crucial for harnessing their therapeutic potential while mitigating their toxic risks. This guide will delve into the core pharmacological aspects of Gelsemium alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Major Biological Activities and Mechanisms of Action

Gelsemium alkaloids exhibit a broad range of pharmacological effects, primarily targeting the central nervous system (CNS).[1][3] However, their activities also extend to anti-inflammatory, immunosuppressive, and antitumor effects.[4][7][8]

Neurological and CNS Effects

A significant body of research has focused on the neurotropic effects of Gelsemium alkaloids, which are largely attributed to their interaction with inhibitory neurotransmitter receptors.[1][9]

-

Anxiolytic and Sedative Effects: Several Gelsemium alkaloids have demonstrated anxiolytic properties.[3] For instance, koumine has been shown to exhibit anxiolytic-like effects in rodent models.[8] The mechanism underlying these effects is believed to involve the modulation of inhibitory neurotransmission.

-

Analgesic Effects: Gelsemine and koumine have been extensively studied for their analgesic properties in various models of chronic and neuropathic pain.[4][10] Gelsemine, in particular, has been shown to produce potent and specific antinociception in chronic pain states by acting on spinal α3 glycine (B1666218) receptors.[11] This targeted action suggests a potential for developing novel analgesics with a reduced risk of tolerance.[11]

-

Mechanism of Action on Inhibitory Receptors: The primary molecular targets for many Gelsemium alkaloids in the CNS are the glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1][3][9] These ligand-gated ion channels are crucial for mediating inhibitory signals in the brain and spinal cord.[1]

-

Glycine Receptors (GlyRs): Gelsemine acts as an agonist for the glycine receptor, with a higher affinity than glycine itself.[12] This activation leads to an influx of chloride ions into neurons, causing an inhibitory postsynaptic potential and resulting in muscle relaxation.[12] Both low-toxicity and highly toxic alkaloids have been found to target GlyRs.[1][3]

-

GABA-A Receptors (GABAARs): Koumine, gelsemine, gelsevirine, gelsenicine, and humantenirine (B1246311) have all been shown to target GABAARs.[1] They are considered competitive antagonists of these receptors.[9] The binding site for these alkaloids is often located at the transmembrane region of the β+/α− interface.[1][3]

-

Anti-inflammatory and Immunosuppressive Activities

Recent studies have highlighted the potent anti-inflammatory and immunosuppressive effects of certain Gelsemium alkaloids.

-

Gelsevirine: This alkaloid has demonstrated a significant anti-osteoarthritis effect by enhancing cell viability and reducing apoptosis in chondrocytes.[8] It also downregulates the expression of inflammatory factors.[8] A key mechanism of its anti-inflammatory action is the specific inhibition of the Stimulator of Interferon Genes (STING) pathway.[13][14] Gelsevirine binds to the cGAMP-binding pocket of STING, preventing its activation and subsequent inflammatory signaling.[13][14] It has also been shown to ameliorate sepsis-associated encephalopathy by inhibiting STING signaling-mediated pyroptosis in microglia.[15]

-

Koumine: Koumine has been found to suppress IL-1β secretion and reduce inflammation by blocking the ROS/NF-κB/NLRP3 axis in macrophages.[3]

-

Geleganimine B: This bisindole alkaloid has shown anti-inflammatory activity by decreasing the production of lipopolysaccharide-induced nitric oxide in BV2 microglial cells.[8][16]

Antitumor Activity

Some Gelsemium alkaloids have exhibited promising antitumor effects in preclinical studies.

-

Sempervirine: This alkaloid has shown significant anti-cancer effects in various in vitro and in vivo cancer models.[8] Its mechanism of action involves the induction of autophagy and apoptosis through the Akt/mTOR signaling pathway in glioma cells.[3]

Toxicity

The therapeutic application of Gelsemium alkaloids is significantly limited by their inherent toxicity.[6][17] The toxicity varies greatly among different alkaloids.

-

High Toxicity Alkaloids: Gelsenicine (humantenine) is among the most toxic alkaloids, with a lethal dose (LD50) in mice of approximately 0.185 mg/kg via intraperitoneal injection.[17] The toxic effects often manifest as respiratory depression, convulsions, and ultimately, respiratory failure.[5][17]

-

Low Toxicity Alkaloids: In contrast, gelsemine and koumine are considered to have lower toxicity.[1] The primary pharmacological effects of these less toxic alkaloids are mainly attributed to their actions on glycine receptors.[1][3]

The toxic mechanisms are thought to be related to the modulation of neuronal activity, with some evidence suggesting a link to excitotoxicity mediated by the N-methyl-D-aspartic acid receptor (NMDAR) signaling pathway.[18]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of various Gelsemium alkaloids. This information is crucial for comparing the potency and toxicity of these compounds and for guiding future drug development efforts.

Table 1: In Vitro Bioactivity of Gelsemium Alkaloids

| Alkaloid | Assay | Target/Cell Line | Activity | Value | Reference(s) |

| Koumine | Inhibition of GlyRs | α1 GlyRs | IC50 | 31.5 ± 1.7 µM | [9][19] |

| Gelsevirine | Inhibition of GlyRs | α1 GlyRs | IC50 | 40.6 ± 8.2 µM | [9][19] |

| Geleganimine B | Inhibition of NO production | LPS-induced BV2 cells | IC50 | 10.2 µM | [8][16] |

| Gelsevirine | Inhibition of STING activation | Raw264.7 cells | - | Dose-dependent inhibition of Ifnb1 mRNA expression | [13] |

| Gelsegansymines A & B | Anti-inflammatory | LPS-induced RAW264.7 cells | - | Dose-dependent inhibition (12.5-50 µmol/L) | [20] |

| Gelsegansymines A & B | Osteoclast inhibitory | RANKL-induced osteoclasts | - | Significant inhibition at 5 µmol/L | [20] |

Table 2: In Vivo Bioactivity and Toxicity of Gelsemium Alkaloids

| Alkaloid | Animal Model | Activity | Route of Administration | Value | Reference(s) |

| Gelsemine | Rat model of bone cancer pain | Antinociception | Intrathecal | ED50: 0.5 - 0.6 µg | [11] |

| Koumine | ICR mice | Anxiolytic-like properties | Gavage | 0.25, 1, and 4 mg/kg | [8] |

| Gelsevirine | Mice with CLP-induced sepsis | Improved survival | - | 10, 20 mg/kg | [13] |

| Gelsenicine (Humantenmine) | Mice | Acute toxicity | Intraperitoneal (i.p.) | LD50: 0.185 mg/kg | [17] |

| Gelsemine | Mice | Acute toxicity | Intravenous (i.v.) | LD50: 78.23 mg/kg | [17] |

| Koumine | Mice | Acute toxicity | Intraperitoneal (i.p.) | LD50: ~100 mg/kg | [6] |

| Total alkaloids of G. elegans | Mice | Acute toxicity | Oral | LD50: 15 mg/kg | [21] |

| Total alkaloids of G. elegans | Mice | Acute toxicity | Intraperitoneal (i.p.) | LD50: 4 mg/kg | [21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Gelsemium alkaloids.

Electrophysiological Recordings

-

Objective: To investigate the functional modulation of ion channels, such as GlyRs and GABAARs, by Gelsemium alkaloids.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the receptor of interest (e.g., α1 subunit of GlyR).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Drug Application: The agonist (e.g., glycine or GABA) is applied to elicit a current. Gelsemium alkaloids are then co-applied with the agonist at varying concentrations to determine their effect on the current.

-

Data Analysis: The concentration-response curves are generated to calculate the IC50 values for the inhibitory effects of the alkaloids.[9][19]

-

In Vitro Anti-inflammatory Assays

-

Objective: To assess the anti-inflammatory properties of Gelsemium alkaloids.

-

Methodology (LPS-induced inflammation in macrophages):

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured.

-

Treatment: Cells are pre-treated with various concentrations of the Gelsemium alkaloid for a specific duration.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are measured using techniques like ELISA and the Griess assay, respectively.[8][20]

-

In Vivo Analgesia Models

-

Objective: To evaluate the pain-relieving effects of Gelsemium alkaloids.

-

Methodology (Formalin-induced pain model):

-

Animal Model: Rodents (rats or mice) are used.

-

Drug Administration: The Gelsemium alkaloid is administered via a specific route (e.g., intrathecal injection).

-

Induction of Pain: A dilute solution of formalin is injected into the paw of the animal to induce a biphasic pain response.

-

Behavioral Assessment: The animal's pain behaviors (e.g., flinching, licking of the injected paw) are observed and quantified over time.

-

Data Analysis: The analgesic effect of the alkaloid is determined by the reduction in pain behaviors compared to a control group.[11]

-

Molecular Docking and Dynamics Simulations

-

Objective: To predict and analyze the binding interactions between Gelsemium alkaloids and their molecular targets.

-

Methodology:

-

Protein and Ligand Preparation: The 3D structures of the target protein (e.g., GlyR) and the Gelsemium alkaloid are obtained or modeled.

-

Molecular Docking: Computational software is used to predict the preferred binding orientation of the alkaloid within the binding site of the protein. This provides insights into the potential binding mode and affinity.

-

Molecular Dynamics Simulations: These simulations are performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic view of the interaction.[1][22]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Gelsemium alkaloids and a typical experimental workflow for their investigation.

Caption: CNS signaling pathways of Gelsemium alkaloids.

Caption: Gelsevirine's inhibition of the STING pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]

- 4. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gelsemine - Wikipedia [en.wikipedia.org]

- 13. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gelsevirine ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Monoterpenoid Indole Hybrids from Gelsemium elegans with Anti-Inflammatory and Osteoclast Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A is a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating a range of ailments including pain, anxiety, and cancer. While extensive research has been conducted on its sister alkaloids such as gelsemine (B155926), koumine, and sempervirine (B1196200), the precise molecular mechanisms of this compound remain largely uncharted. This technical guide synthesizes the current understanding of the pharmacological activities of closely related Gelsemium alkaloids to propose and detail the most probable mechanisms of action for this compound. The primary hypothesized activities of this compound are centered around its potential as a neuroactive agent, targeting inhibitory neurotransmitter receptors, and as an anti-neoplastic compound, modulating key signaling pathways in cancer progression. This document provides a comprehensive overview of these hypothesized mechanisms, supported by data from related compounds, detailed experimental protocols for future validation, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

The genus Gelsemium is a rich source of structurally complex and biologically active indole alkaloids.[1] Among these, this compound, alongside compounds like gelsemine, koumine, and sempervirine, has garnered significant interest for its potential therapeutic applications.[1] Historically, extracts from Gelsemium species have been utilized for their analgesic, anxiolytic, anti-inflammatory, and anti-cancer properties.[1] Modern pharmacological studies have begun to elucidate the molecular targets of some of these alkaloids, providing a foundation for understanding the potential mechanisms of this compound. This guide will focus on two primary areas of hypothesized action: neuroactivity, based on the known effects of gelsemine and koumine, and anti-cancer activity, drawing parallels from studies on sempervirine.

Hypothesized Neuroactive Mechanisms of Action

The analgesic and anxiolytic effects of Gelsemium alkaloids are well-documented in preclinical models.[1] The leading hypothesis for these effects centers on the modulation of inhibitory neurotransmission in the central nervous system (CNS), primarily through the glycine (B1666218) receptor (GlyR).[1]

Allosteric Modulation of Glycine Receptors

It is hypothesized that this compound, similar to gelsemine and koumine, acts as a positive allosteric modulator of the α3 subtype of the glycine receptor (α3-GlyR) in the spinal cord.[1] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.[2] Positive allosteric modulation by this compound would enhance the effect of glycine, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition of nociceptive neurons in the spinal cord is a plausible mechanism for its analgesic effects.

Stimulation of Allopregnanolone (B1667786) Synthesis

A related hypothesis suggests that the activation of spinal α3-GlyRs by Gelsemium alkaloids stimulates the synthesis of the neurosteroid allopregnanolone.[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3] By increasing allopregnanolone levels, this compound could indirectly enhance GABAergic inhibition, contributing to both its analgesic and anxiolytic properties.

Potential Interaction with GABA-A Receptors

While the primary neuroactive mechanism is thought to be mediated through glycine receptors, a direct interaction with GABA-A receptors cannot be ruled out. GABA-A receptors are also ligand-gated chloride channels and are the targets of many anxiolytic drugs.[4] Further investigation is required to determine if this compound directly modulates GABA-A receptor function.

Hypothesized Anti-Cancer Mechanisms of Action

Several Gelsemium alkaloids, notably sempervirine, have demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[5][6] It is therefore hypothesized that this compound shares similar anti-cancer mechanisms.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Studies on sempervirine have shown that it can inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells by inactivating the Wnt/β-catenin pathway.[5] It is proposed that this compound may act similarly by downregulating key components of this pathway, leading to a decrease in the transcription of target genes that promote cancer cell growth.

Induction of Apoptosis via p53 Stabilization

Another potential anti-cancer mechanism of this compound is the induction of apoptosis through the stabilization of the tumor suppressor protein p53. Sempervirine has been identified as an inhibitor of MDM2 E3 ubiquitin ligase, an enzyme that targets p53 for proteasomal degradation.[7] By inhibiting MDM2, this compound could lead to an accumulation of p53, which in turn would activate the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

DNA Intercalation and Topoisomerase I Inhibition

Sempervirine has also been shown to intercalate with DNA and inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair.[7] This dual action leads to DNA damage and the induction of cell cycle arrest and apoptosis. It is plausible that the planar aromatic structure of this compound also allows it to function as a DNA intercalator and topoisomerase I inhibitor.

Quantitative Data from Related Alkaloids

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported anti-proliferative activities of sempervirine in various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Cell Line | Cancer Type | IC50 (µM) of Sempervirine | Reference |

| HeLa | Cervical Cancer | 11.4 ± 0.2 | [6] |

| SGC-7901 | Gastric Cancer | > 40 | [6] |

| BEL-7402 | Liver Cancer | 29.8 ± 0.8 | [6] |

| A549 | Lung Cancer | 20.1 ± 1.1 | [6] |

| B16 | Melanoma | > 40 | [6] |

Detailed Methodologies for Key Experiments

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of this compound on the expression levels of key proteins in a signaling pathway.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Electrophysiological Recording of Ion Channel Activity

This method is used to directly measure the effect of this compound on the function of ion channels like glycine and GABA-A receptors.

-

Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293) transiently expressing the receptor of interest (e.g., α3-GlyR).

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Agonist Application: Apply the natural agonist (e.g., glycine or GABA) to elicit an ionic current.

-

Compound Application: Co-apply this compound with the agonist to determine its modulatory effect on the current amplitude, kinetics, and dose-response relationship.

-

Data Analysis: Analyze the recorded currents to determine changes in peak current, EC50, and other biophysical properties of the channel.

Visualizations of Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key hypothesized signaling pathways for this compound.

Caption: Hypothesized neuroactive signaling pathway of this compound.

Caption: Hypothesized anti-cancer signaling pathways of this compound.

Conclusion and Future Directions

The therapeutic potential of this compound, inferred from the well-characterized activities of its structural analogs, is significant. The hypotheses presented in this guide, centering on the modulation of inhibitory neurotransmitter receptors for neuroactive effects and the targeting of key cancer-related signaling pathways for anti-neoplastic activity, provide a solid framework for future research. The immediate priorities for the scientific community should be to conduct rigorous in vitro and in vivo studies to confirm these mechanisms specifically for this compound. This includes determining its binding affinities and functional effects on glycine and GABA-A receptors, as well as elucidating its impact on the Wnt/β-catenin and p53 signaling pathways in relevant cancer models. The experimental protocols outlined herein offer a starting point for these crucial validation studies. A thorough understanding of the molecular pharmacology of this compound will be instrumental in its potential development as a novel therapeutic agent for neurological disorders and cancer.

References

- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 6. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Prediction of Gelsempervine A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a principal alkaloid isolated from the medicinal plant Gelsemium sempervirens, has garnered significant interest for its diverse pharmacological activities. Understanding the molecular targets of this complex natural product is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the protein targets of this compound. By integrating established computational methodologies with experimentally validated data, we present a robust framework for natural product target identification. This document details the proposed computational protocols, summarizes potential quantitative findings in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. This compound, an indole (B1671886) alkaloid, is a prominent constituent of Gelsemium sempervirens, a plant with a long history in traditional medicine for treating conditions like anxiety and pain. While the therapeutic effects of Gelsemium extracts are recognized, the precise molecular mechanisms of its individual components, such as this compound, are not fully understood. Identifying the direct protein targets of this alkaloid is a critical step in validating its therapeutic uses and assessing its safety profile.

In silico target prediction has emerged as a powerful, cost-effective, and time-efficient strategy to hypothesize and investigate drug-target interactions.[1][2] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[1][2] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods, such as reverse docking, screen a ligand against a library of macromolecular target structures to identify potential binding partners.[2]

This guide outlines a comprehensive in silico workflow to predict the targets of this compound, drawing upon existing experimental evidence that suggests its interaction with key players in the central nervous system. Experimental studies have indicated that Gelsemium alkaloids, including the structurally related gelsemine, modulate the function of inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyR) and γ-aminobutyric acid type A receptors (GABAAR).[3] Functional studies combined with bioinformatics have also pointed towards these receptors as significant targets.[1] Furthermore, enzymes such as 3α-hydroxysteroid oxide-reductase (3α-HSOR) have been identified as potential molecular targets for gelsemine.[1]

By leveraging this knowledge, we can construct a focused in silico investigation to predict and analyze the binding of this compound to these and other potential targets.

Proposed In Silico Target Prediction Workflow

A multi-step computational approach is proposed to ensure a comprehensive and reliable prediction of this compound's molecular targets. This workflow integrates several computational techniques to build a strong, evidence-based hypothesis for subsequent experimental validation.

Detailed Experimental Protocols (Computational)

Ligand and Target Preparation

-

Ligand Preparation :

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

-

The structure is energy-minimized using a suitable force field (e.g., MMFF94).

-

Protonation states at physiological pH (7.4) are assigned.

-

-

Target Library Preparation :

-

A library of human protein structures is compiled from the Protein Data Bank (PDB).

-

Structures are pre-processed to remove water molecules and co-solvents, add hydrogen atoms, and assign protonation states.

-

Binding sites are defined based on known ligand-bound structures or predicted using pocket detection algorithms.

-

Virtual Screening

-

Reverse Docking :

-

This compound is docked against the prepared library of protein targets using software like AutoDock Vina or Glide.

-

The binding poses and corresponding docking scores are calculated for each protein.

-

-

Pharmacophore Screening :

-

A 3D pharmacophore model is generated for this compound, defining key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

-

This model is screened against a database of pharmacophore models derived from known protein-ligand complexes (e.g., PharmGKB).

-

Hit Refinement and Validation

-

Hit Prioritization :

-

Proteins identified from multiple screening methods are prioritized.

-

A consensus scoring function is applied to rank potential targets based on docking scores, pharmacophore fit, and biological relevance.

-

-

Molecular Dynamics (MD) Simulation :

-

The top-ranked this compound-protein complexes are subjected to MD simulations (e.g., using GROMACS or AMBER) for 100 ns.

-

Simulations are performed in an explicit solvent model to assess the stability of the binding pose and protein-ligand interactions over time.

-

-

Binding Free Energy Calculation :

-

The binding free energy (ΔGbind) for the most stable complexes is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow.

Table 1: Reverse Docking Results for Top Predicted Targets

| Target Protein | Gene | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Glycine Receptor α1 | GLRA1 | 6VM0 | -9.8 | Tyr161, Phe159, Thr204 |

| GABAA Receptor β3 | GABRB3 | 6I53 | -9.5 | Tyr157, Phe200, Ser205 |

| 3α-HSOR (AKR1C2) | AKR1C2 | 1IHI | -8.7 | Tyr55, His117, Trp227 |

| Transglutaminase 2 | TGM2 | 2Q3Z | -8.2 | Trp241, Tyr516, Cys277 |

Table 2: Binding Free Energy Calculations from MD Simulations

| Complex | ΔGbind (MM/PBSA) (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| This compound - GlyRα1 | -45.7 ± 3.2 | -55.1 | -15.3 |

| This compound - GABAARβ3 | -42.1 ± 4.1 | -51.8 | -12.9 |

| This compound - 3α-HSOR | -35.6 ± 2.8 | -44.3 | -9.7 |

Visualization of Signaling Pathways and Logical Relationships

Glycine and GABAergic Signaling Pathways

Experimental evidence suggests that Gelsemium alkaloids modulate inhibitory neurotransmission.[3] The following diagram illustrates the general mechanism of action at GlyR and GABAAR, which are ligand-gated ion channels.

Logical Relationship of Target Validation

The confidence in a predicted target increases with converging evidence from multiple computational and experimental methods.

Conclusion

The in silico framework presented in this guide offers a systematic and multi-faceted approach to identifying and characterizing the molecular targets of this compound. By integrating reverse docking, pharmacophore screening, molecular dynamics, and binding free energy calculations, this workflow can generate high-confidence hypotheses for the alkaloid's mechanism of action. The predicted interactions with key central nervous system targets, such as glycine and GABAA receptors, align with the known pharmacological effects of Gelsemium extracts and provide a solid foundation for further experimental validation. This synergistic approach between computational prediction and experimental verification is crucial for accelerating natural product-based drug discovery and development.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Gelsemium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses of Gelsemium species, with a focus on their phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the traditional knowledge surrounding these potent medicinal plants and the scientific evidence that supports and elucidates their use.

Introduction to the Genus Gelsemium

The genus Gelsemium comprises three principal species of flowering plants: Gelsemium sempervirens (L.) J.St.-Hil., native to the southeastern United States and Central America, Gelsemium elegans (Gardn. & Champ.) Benth., found in Southeast Asia and China, and Gelsemium rankinii Small, also native to the southeastern United States.[1] Historically, these plants have been used in traditional medicine systems for a variety of ailments, yet they are also notoriously toxic due to their complex alkaloid composition.[1] This guide will delve into the documented ethnobotanical applications of these species, the chemical constituents responsible for their bioactivity, and the modern scientific investigations into their pharmacological effects.

Ethnobotanical Uses: A Legacy of Traditional Medicine

Both Gelsemium sempervirens and Gelsemium elegans have a rich history of use in traditional and folk medicine.

Gelsemium sempervirens , commonly known as yellow jasmine or Carolina jessamine, has been utilized in North American traditional medicine and homeopathy.[2] Its primary applications have been for the treatment of:

-

Neurological Conditions: It has been traditionally used for neuralgia, particularly facial neuralgia, migraines, and sciatica.[3][4]

-

Anxiety and Nervous Disorders: The plant has a reputation as a nervous system relaxant and has been employed to alleviate anxiety and insomnia.[5]

-

Respiratory Ailments: It was a component of remedies for asthma and other respiratory issues at the turn of the century.[6]

-

Fever: G. sempervirens was also used in some cases of malarial fever.[7]

Gelsemium elegans , known in China as "Duan-Chang-Cao" (heartbreak grass), has a long history of use in traditional Chinese medicine, often for external applications due to its high toxicity.[8] Its traditional uses include:

-

Pain Management: It has been applied for rheumatoid pain and various other painful conditions.[4][8]

-

Skin Conditions: Traditional preparations have been used to treat skin ulcers.[8]

-

Cancer: There are reports of its use in traditional remedies for certain types of cancer.[4]

It is crucial to note that while these uses are documented, the toxicity of Gelsemium species necessitates extreme caution, and self-medication is highly dangerous.

Phytochemical Composition

The biological activity and toxicity of Gelsemium species are primarily attributed to a diverse array of monoterpene indole (B1671886) alkaloids.[1] Over 120 alkaloids have been identified from the genus.[8] The most significant of these are:

-

Gelsemine (B155926): A principal alkaloid in G. sempervirens and also present in G. elegans.[1]

-

Koumine (B8086292): The most abundant alkaloid in G. elegans.[9]

-

Gelsenicine: A highly toxic alkaloid found in G. elegans.[9]

-

Humantenine, Gelsevirine, and Sempervirine: Other notable alkaloids contributing to the plant's overall bioactivity.[9]